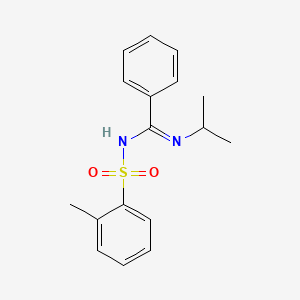

(Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-13(2)18-17(15-10-5-4-6-11-15)19-22(20,21)16-12-8-7-9-14(16)3/h4-13H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAKSTLNMRIZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=NC(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide typically involves the following steps:

Formation of Benzimidamide Core: The benzimidamide core can be synthesized through the reaction of o-phenylenediamine with formic acid or its derivatives.

Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

Attachment of Tolylsulfonyl Group: The tolylsulfonyl group is attached through sulfonylation reactions, using reagents such as toluenesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of (Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or tolylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides or thiols.

Substitution: Various substituted benzimidamides.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

- Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Crystal Packing

- Fluorinated Analogs : Compounds like (Z)-4-fluoro-N'-(3-fluorophenyl)benzimidamide (DB32) exhibit triclinic (P-1) crystal systems stabilized by N–H⋯N and C–H⋯F interactions. Fluorine atoms participate in weak hydrogen bonds (N–H⋯F) and influence isostructurality .

- (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide: The o-tolylsulfonyl group introduces stronger hydrogen-bond acceptors (S=O) and steric hindrance from the methyl group.

Polymorphism and Solvatomorphism

- Fluorinated Compounds : DB32 forms anhydrous (DB32) and hydrated (DB32W) solvatomorphs. Hydration introduces O–H⋯F and O–H⋯N interactions, altering thermal stability (e.g., hydrate-to-anhydrous transition at ~60°C) .

- Target Compound: The sulfonyl group’s hydrophilicity may promote solvatomorphism in polar solvents (e.g., methanol, DMF). Hydrate forms could involve S=O⋯H–O–H interactions, while anhydrous forms might rely on S=O⋯H–N or π–π stacking. Thermal analysis (DSC/TGA) would likely show higher decomposition temperatures due to stronger S=O interactions .

Isostructurality and Supramolecular Motifs

- Isostructural Fluorinated Pairs : (Z)-3-fluoro-N'-(4-fluorophenyl)benzimidamide (DB23) and (Z)-4-fluoro-N'-(4-fluorophenyl)benzimidamide (DB33) are isostructural, sharing 3D packing via N–H⋯F and C–H⋯F motifs despite fluorine positional differences .

- Target Compound: Isostructurality with non-sulfonylated analogs is unlikely due to the sulfonyl group’s bulk and electronic effects. However, isostructurality with other sulfonylated benzimidamides could occur if supramolecular motifs (e.g., S=O⋯H–N chains) dominate over steric differences .

Thermal and Solubility Properties

- Fluorinated Compounds: Limited solubility in hexane/cyclohexane at RT but soluble at 60°C. DSC reveals phase transitions at 90–120°C .

- Target Compound: The isopropyl group may reduce solubility in non-polar solvents (e.g., hexane) compared to fluorinated analogs. Polar sulfonyl groups could enhance solubility in DMSO or acetone. Thermal stability is expected to exceed fluorinated analogs due to stronger S=O interactions .

Data Tables

Table 1: Structural and Thermal Comparison

| Property | Fluorinated Analogs (e.g., DB32) | (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide |

|---|---|---|

| Crystal System | Triclinic (P-1) | Likely monoclinic or orthorhombic |

| Key Interactions | N–H⋯N, C–H⋯F, O–H⋯F (hydrate) | S=O⋯H–N, π–π stacking, C–H⋯O (sulfonyl) |

| Solubility (RT) | Low in hexane/cyclohexane | Low in hexane; moderate in DMSO/acetone |

| Thermal Transition | Hydrate → anhydrous at ~60°C | Decomposition >150°C (predicted) |

| Isostructurality | Common in fluorinated pairs (DB23/DB33) | Likely limited to sulfonylated analogs |

Table 2: Hirshfeld Surface Analysis (Hypothetical for Target Compound)

| Interaction Type | Contribution in Fluorinated Analogs | Predicted Contribution in Target Compound |

|---|---|---|

| H⋯F | 8–12% | <2% (no fluorine) |

| H⋯O (S=O) | N/A | 15–20% |

| H⋯N | 10–15% | 10–12% |

| C⋯C (π–π) | 5–8% | 10–15% |

Research Findings and Implications

- Synthetic Challenges : The o-tolylsulfonyl group may complicate crystallization due to steric hindrance, requiring optimized solvent conditions (e.g., toluene/hexane layering) .

- Pharmaceutical Relevance: Strong S=O⋯H–N interactions could enhance binding to biological targets (e.g., enzymes with polar active sites), as seen in amidine-based NOS inhibitors .

- Computational Insights: Non-covalent interaction (NCI) analysis would highlight the "attractive" nature of S=O⋯H–N bonds, analogous to O–H⋯F in fluorinated compounds .

Biological Activity

(Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzimidamide core with an isopropyl group and an ortho-tolylsulfonyl substituent. This unique structure contributes to its biological activity by providing distinct steric and electronic properties.

The primary mechanism of action for (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme’s function. This mechanism is crucial for its potential therapeutic applications in various diseases.

Enzyme Inhibition

Research indicates that (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide has been investigated for its potential as an enzyme inhibitor . It has shown promise in inhibiting specific enzymes linked to pathological conditions, which could lead to therapeutic applications in cancer treatment and other diseases.

Anticancer Properties

In preclinical studies, the compound has demonstrated anticancer activities . For instance, it was evaluated against various cancer cell lines, showing significant inhibition of cell proliferation. The IC50 values obtained from these studies suggest that it may be effective at low concentrations, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Studies

Several studies have explored the biological activity of (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide:

- Inhibition of VEGFR-2 : In a study targeting hepatocellular carcinoma, compounds structurally related to (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide were evaluated for their ability to inhibit VEGFR-2, a receptor tyrosine kinase involved in tumor angiogenesis. The results indicated potent inhibitory activity with IC50 values ranging from 0.09 to 0.40 µM .

- Cell Cycle Arrest and Apoptosis : Further investigations revealed that certain derivatives of the compound could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This effect was attributed to the compound's ability to interfere with critical signaling pathways involved in cell division and survival .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide relative to similar compounds:

| Compound Name | Key Features | IC50 (µM) |

|---|---|---|

| N-isopropylbenzimidamide | Lacks the tolylsulfonyl group | Not specified |

| N'-(o-tolylsulfonyl)benzimidamide | Lacks the isopropyl group | Not specified |

| (Z)-N-isopropyl-N'-(p-tolylsulfonyl)benzimidamide | Para-substituted tolylsulfonyl group | Not specified |

| (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide | Unique steric/electronic properties | 0.09 - 0.40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.